

# Application Notes and Protocols for ASN007 in Mouse Xenograft Models

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## Compound of Interest

Compound Name: ASN007

Cat. No.: B1574556

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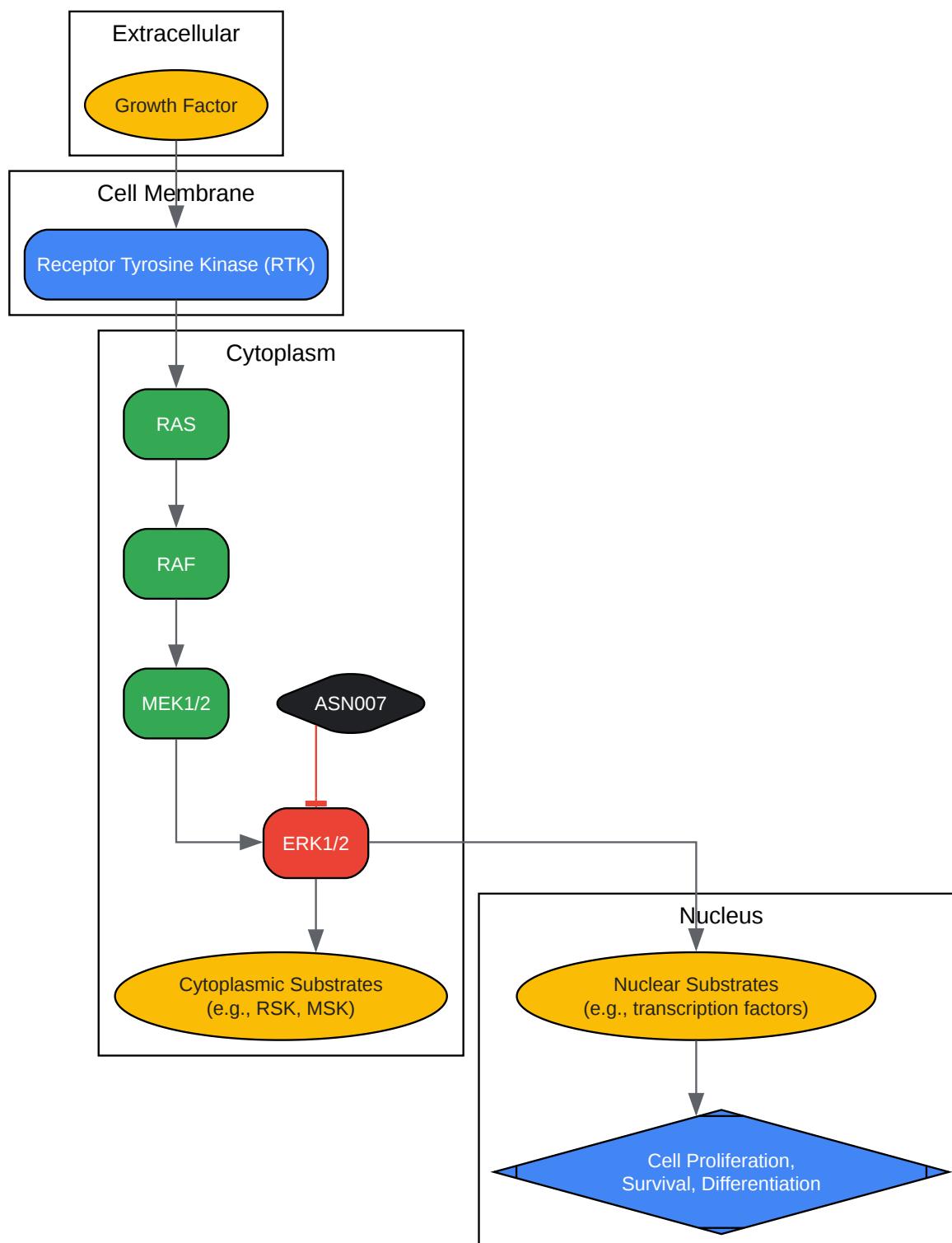
For Researchers, Scientists, and Drug Development Professionals

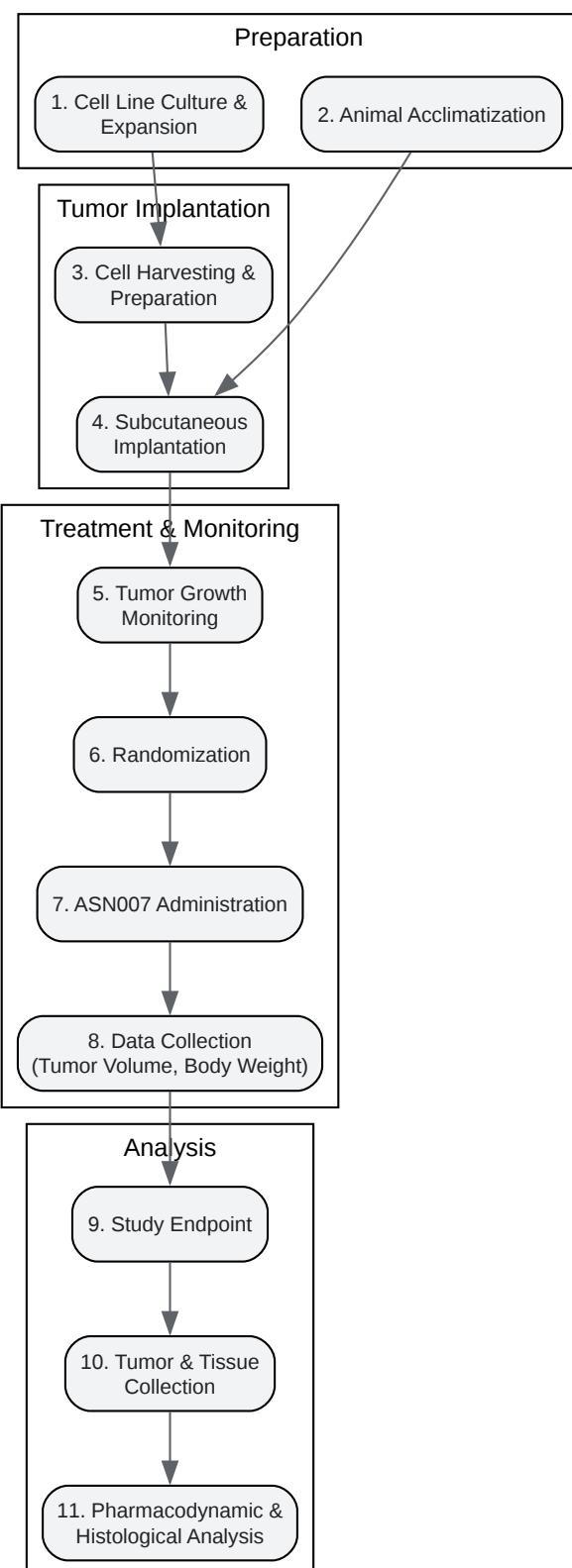
## Introduction

**ASN007** is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).<sup>[1][2]</sup> These kinases are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway, also known as the RAS/RAF/MEK/ERK pathway.<sup>[3]</sup> Dysregulation of this pathway through mutations in genes such as BRAF, KRAS, NRAS, and HRAS is a key driver in a wide range of human cancers.<sup>[3]</sup> **ASN007** has demonstrated significant anti-proliferative activity in preclinical studies, particularly in tumor models with mutations in the RAS/RAF pathway.<sup>[1][3]</sup> Furthermore, it has shown efficacy in models resistant to BRAF and MEK inhibitors.<sup>[1][3]</sup> These application notes provide a comprehensive guide for the utilization of **ASN007** in mouse xenograft models to evaluate its anti-tumor efficacy.

## Mechanism of Action and Signaling Pathway

**ASN007** functions as an ATP-competitive inhibitor of ERK1 and ERK2, preventing the phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascade that promotes cancer cell proliferation and survival. The RAS/RAF/MEK/ERK pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.



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## References

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